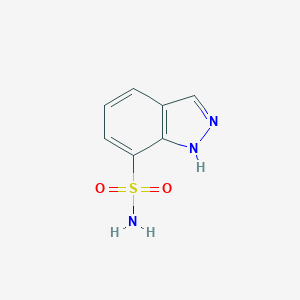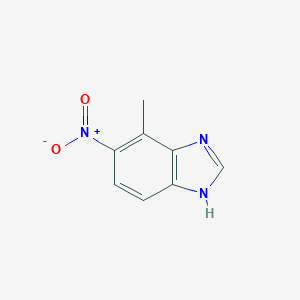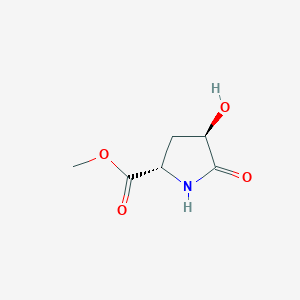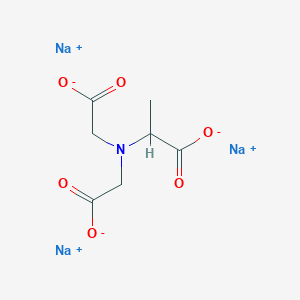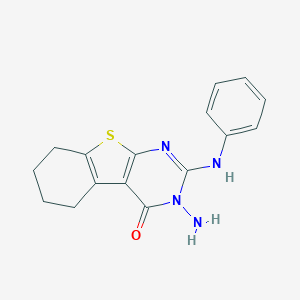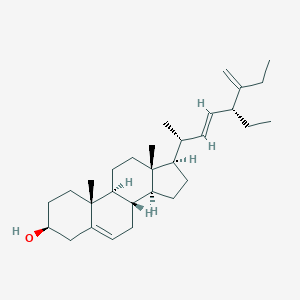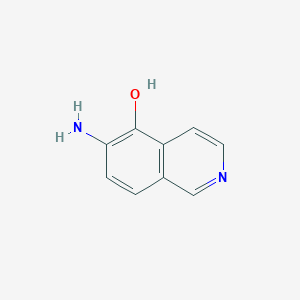
2-Coumaroylphenylalanyl-alanyl-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Coumaroylphenylalanyl-alanyl-arginine, commonly known as Cpar, is a tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. Cpar is a synthetic peptide that is composed of three amino acids, namely coumaroylphenylalanine, alanine, and arginine. This peptide has shown promising results in scientific research, especially in the fields of cancer therapy, drug delivery, and wound healing. In
作用機序
The mechanism of action of Cpar is not fully understood, but studies have suggested that it works by interacting with various cellular pathways. Cpar has been shown to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death. Cpar has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This can lead to the inhibition of cancer cell invasion and metastasis.
生化学的および生理学的効果
Cpar has been shown to have various biochemical and physiological effects. Studies have shown that Cpar can induce apoptosis in cancer cells, inhibit cancer cell invasion and metastasis, promote the migration and proliferation of skin cells, and enhance the efficacy of chemotherapy drugs. Cpar has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using Cpar in lab experiments is its small size and ability to penetrate cell membranes. This makes it an ideal candidate for drug delivery and cell targeting. However, one of the limitations of using Cpar is its stability. Cpar is prone to degradation in the presence of proteases, which can limit its efficacy in certain applications.
将来の方向性
There are several future directions for the research and development of Cpar. One potential direction is the development of Cpar-based drug delivery systems for targeted cancer therapy. Another direction is the development of Cpar-based wound healing therapies. In addition, further research is needed to fully understand the mechanism of action of Cpar and its potential applications in other fields, such as antimicrobial therapy.
Conclusion:
In conclusion, 2-Coumaroylphenylalanyl-alanyl-arginine (Cpar) is a synthetic tripeptide that has shown potential applications in various scientific research fields. Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques and has been shown to have promising results in cancer therapy, drug delivery, and wound healing. Cpar works by interacting with various cellular pathways and has several biochemical and physiological effects. Although there are limitations to using Cpar in lab experiments, there are several future directions for its research and development.
合成法
Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the activation of the carboxyl group of the amino acid with a coupling reagent, which then reacts with the amino group of the growing peptide chain. The peptide chain is then deprotected, and the process is repeated until the desired peptide sequence is achieved.
科学的研究の応用
Cpar has shown potential applications in various scientific research fields. One of the most promising applications of Cpar is in cancer therapy. Studies have shown that Cpar can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Cpar has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Cpar has also shown potential applications in drug delivery. Due to its small size and ability to penetrate cell membranes, Cpar can be used as a carrier for delivering drugs to specific cells or tissues. This can improve the efficacy of drugs and reduce their side effects.
In addition, Cpar has also shown potential applications in wound healing. Studies have shown that Cpar can promote the migration and proliferation of skin cells, leading to faster wound healing.
特性
CAS番号 |
161258-31-7 |
|---|---|
製品名 |
2-Coumaroylphenylalanyl-alanyl-arginine |
分子式 |
C27H34N6O6 |
分子量 |
538.6 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C27H34N6O6/c1-17(24(36)33-20(26(38)39)11-7-15-30-27(28)29)31-25(37)21(16-18-8-3-2-4-9-18)32-23(35)14-13-19-10-5-6-12-22(19)34/h2-6,8-10,12-14,17,20-21,34H,7,11,15-16H2,1H3,(H,31,37)(H,32,35)(H,33,36)(H,38,39)(H4,28,29,30)/b14-13+/t17-,20-,21-/m0/s1 |
InChIキー |
OGMHCXCIZDQLCI-GJOZUPAOSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2O |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
正規SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
配列 |
FAR |
同義語 |
2-coumaroylphenylalanyl-alanyl-arginine Cum-Phe-Ala-Arg Cum-Phe-Ala-Arg-OH o-coumaroylphenylalanyl-alanyl-arginine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



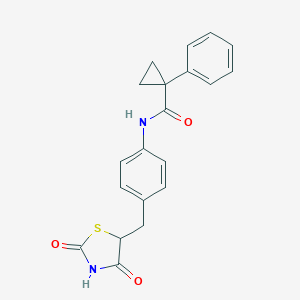
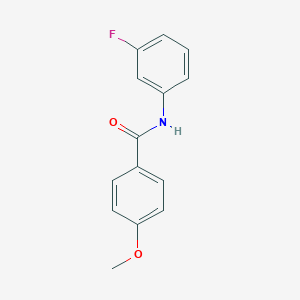
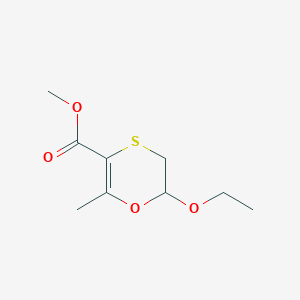
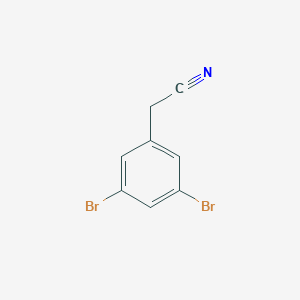
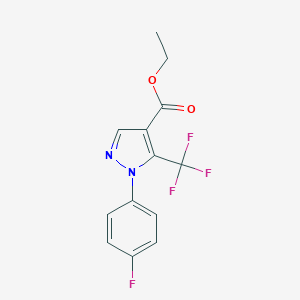
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
